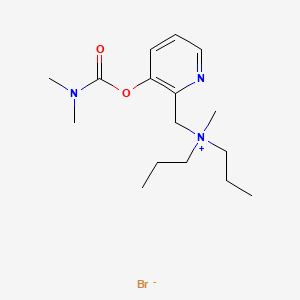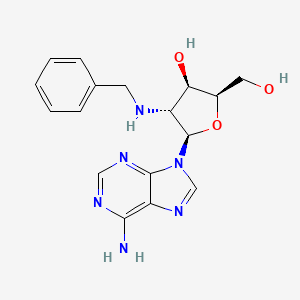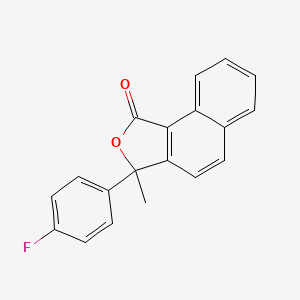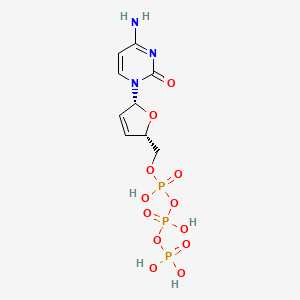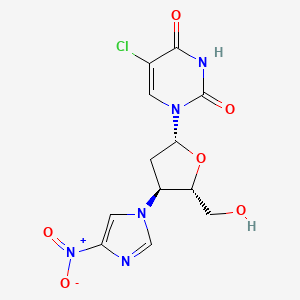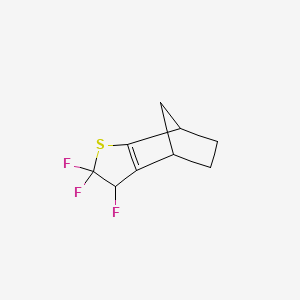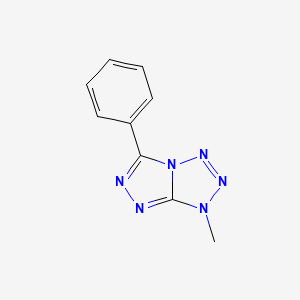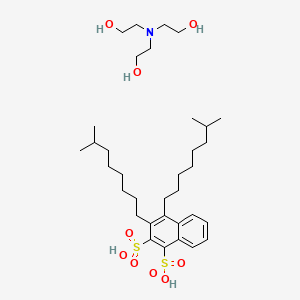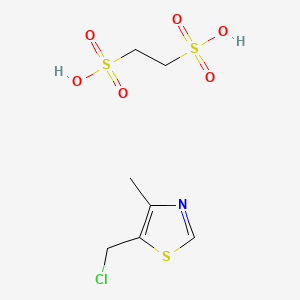
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride: is a chemical compound known for its significant pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-3-quinuclidyl benzilate hydrochloride typically involves the reaction of methyl benzilate with 3-quinuclidinol. This reaction is carried out in an inert anhydrous aliphatic hydrocarbon solvent, such as n-heptane, in the presence of metallic sodium. The reaction conditions include maintaining an anhydrous environment and using a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: cis-2-Methyl-3-quinuclidyl benzilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with muscarinic acetylcholine receptors.
Medicine: Research focuses on its potential therapeutic applications, including its use as an anticholinergic agent.
Industry: The compound is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of cis-2-Methyl-3-quinuclidyl benzilate hydrochloride involves its interaction with muscarinic acetylcholine receptors. It acts as a competitive inhibitor, blocking the binding of acetylcholine to these receptors. This inhibition reduces the effective concentration of acetylcholine, leading to various physiological effects, including anticholinergic effects such as mydriasis, tachycardia, and xerostomia .
Vergleich Mit ähnlichen Verbindungen
3-Quinuclidinyl benzilate:
Atropine: Another anticholinergic compound used in medicine for its effects on the parasympathetic nervous system.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Uniqueness: cis-2-Methyl-3-quinuclidyl benzilate hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ability to act as a competitive inhibitor of muscarinic acetylcholine receptors makes it valuable for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
102338-80-7 |
|---|---|
Molekularformel |
C22H26ClNO3 |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-16-20(17-12-14-23(16)15-13-17)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,16-17,20,25H,12-15H2,1H3;1H |
InChI-Schlüssel |
VLQJMXTYEGGKEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




